molecular formula C10H6F6O2 B6312346 2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester CAS No. 1357626-06-2

2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester

Cat. No.: B6312346
CAS No.: 1357626-06-2
M. Wt: 272.14 g/mol
InChI Key: SLHQOCVQLMBDBW-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester typically involves multiple steps. One common method starts with the preparation of 2,4,5-trifluorophenylacetic acid. This can be achieved by reacting 2,4,5-trifluoromandelic acid with phosphorous acid (H3PO3) and sodium iodide (NaI) under specific conditions . The resulting 2,4,5-trifluorophenylacetic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate ester hydrolysis.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.

Scientific Research Applications

2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, enhancing its binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,4,5-Trifluoromandelic acid
  • 2,4,5-Trifluorobenzoic acid

Uniqueness

2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester is unique due to the presence of both trifluoromethyl and trifluorophenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in the synthesis of pharmaceuticals and other specialized applications .

Properties

IUPAC Name

methyl 2-[3,4,6-trifluoro-2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c1-18-7(17)2-4-5(11)3-6(12)9(13)8(4)10(14,15)16/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHQOCVQLMBDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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